Arachidate
Description
Contextualization of Saturated Very Long-Chain Fatty Acids in Biochemistry
Saturated very long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. wikipedia.org However, the term is sometimes used more broadly to include fatty acids with 20 carbons or more. These molecules are critical components of various lipids, including sphingolipids and glycerophospholipids, and serve as precursors for important signaling molecules. biomolther.orgahajournals.org Unlike their shorter-chain counterparts, which are primarily metabolized in the mitochondria, VLCFAs are too long for this process and must be broken down in peroxisomes. wikipedia.org The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a family of enzymes known as elongases. wikipedia.orgnih.gov
The length and saturation of fatty acid chains significantly influence the physical properties of the membranes they inhabit, affecting fluidity, permeability, and the function of embedded proteins. researchgate.net VLCFAs, in particular, play a crucial role in the formation and maintenance of specialized structures like the skin's barrier and the myelin sheath that insulates nerve fibers. adrenoleukodystrophy.info
Historical Perspectives on Arachidate Research and its Biochemical Significance
Arachidic acid was first described in 1854 by Gssmann, who identified it in peanut oil, derived from Arachis hypogaea, which is the origin of its name. cambridge.org Early research focused on its chemical properties and its presence in various natural fats and oils. ontosight.aicaringsunshine.com For a considerable time, research on this compound and other saturated fatty acids was overshadowed by the study of polyunsaturated fatty acids like arachidonic acid, which was discovered to be a precursor to potent signaling molecules. cambridge.org
However, with advancements in analytical techniques such as lipidomics, there has been a renewed interest in the specific roles of individual saturated fatty acids. nih.gov It is now recognized that this compound is a normal constituent of the human diet and is efficiently metabolized by the body. caringsunshine.com While not classified as an essential fatty acid, its consistent presence in common dietary fats underscores its integration into human metabolism. caringsunshine.com More recent studies have begun to uncover its potential roles in cellular signaling and its association with various health outcomes, shifting the perspective from a simple structural component to a more dynamic and functionally significant molecule. metabolon.com
Overview of this compound's Integration within Mammalian and Non-Mammalian Lipidomes
This compound is found as a component of various lipids in both mammalian and non-mammalian systems. In mammals, it is present in tissues and plasma, typically esterified into more complex lipids like phospholipids (B1166683) and triglycerides. ontosight.aimedchemexpress.com While its abundance is generally lower than that of more common fatty acids like palmitic and stearic acid, it is a consistent component of the lipidome. nih.gov For instance, in human plasma phospholipids, this compound constitutes a small but measurable percentage of the total fatty acids. nih.gov It is also a component of lipids in the brain and is found in phosphatidylglucoside, a phospholipid present in the plasma membrane of neutrophils. metabolon.com
Below is a data table summarizing the presence of this compound in different biological contexts.
| Biological System | Lipid Class | Relative Abundance | Reference |
| Human Plasma | Phospholipids | ~0.5% of total fatty acids | nih.gov |
| Human Brain | Phosphatidylglucoside | Component of this phospholipid | metabolon.com |
| High Five™ Insect Cells | Phospholipids | Minor quantity | nih.gov |
| Sorghum Grain | Oil | Low amounts | newprairiepress.org |
Structure
2D Structure
Properties
Molecular Formula |
C20H39O2- |
|---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
icosanoate |
InChI |
InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/p-1 |
InChI Key |
VKOBVWXKNCXXDE-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Biosynthesis and Elongation Pathways of Arachidate
De Novo Fatty Acid Synthesis as a Precursor Source for Arachidate
The journey to synthesizing this compound begins with de novo fatty acid synthesis, a fundamental metabolic pathway that builds fatty acids from non-lipid precursors like carbohydrates. slideshare.netnih.gov This process primarily occurs in the cytoplasm of cells, particularly in tissues such as the liver and adipose tissue. nih.govyoutube.com It converts excess acetyl-CoA, often derived from glucose, into a saturated fatty acid, which then serves as the primary substrate for further elongation into longer chains like this compound. slideshare.netwikipedia.org
Role of Fatty Acid Synthase (FAS) in Generating Shorter Chain Precursors
The central enzymatic player in de novo fatty acid synthesis is the Fatty Acid Synthase (FAS) complex. nih.govyoutube.com FAS is a large, multi-functional enzyme that catalyzes a series of reactions to create a fatty acid. nih.govwikipedia.org The process starts with acetyl-CoA as a primer and uses malonyl-CoA to add two-carbon units in a repeating cycle of condensation, reduction, dehydration, and another reduction. youtube.combiorxiv.orgfrontiersin.org
The primary product of the FAS-catalyzed reaction is the 16-carbon saturated fatty acid, palmitate (C16:0). nih.govnih.govpnas.org Under typical conditions, FAS shows a high selectivity for producing palmitate, which is then released from the enzyme complex. biorxiv.orgpnas.org This newly synthesized palmitate is the key shorter-chain precursor that enters the elongation pathway to be extended into stearate (B1226849) (C18:0) and subsequently into this compound (C20:0). nih.govnih.gov
Microsomal Fatty Acid Elongation System (ELOVL Family) in this compound Formation
Once palmitate is synthesized, its extension to this compound is handled by a separate set of enzymes known as the microsomal fatty acid elongation system. diva-portal.org This system is responsible for the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with 20 or more carbons. The process involves a cycle of four reactions that mirror those in de novo synthesis but are catalyzed by distinct, membrane-bound enzymes. diva-portal.orgunito.itresearchgate.net
Enzymatic Machinery: ELOVL1, ELOVL3, and ELOVL6 Specificity for Saturated Fatty Acids
The rate-limiting step in fatty acid elongation is the initial condensation reaction, which is catalyzed by a family of enzymes called Elongation of Very-Long-Chain Fatty Acids (ELOVL). unito.it Mammals have seven different ELOVL enzymes (ELOVL1-7), each exhibiting specificity for the chain length and degree of saturation of their fatty acid substrates. diva-portal.orgnih.govfrontiersin.org
The synthesis of saturated fatty acids like this compound primarily involves ELOVL1, ELOVL3, and ELOVL6. royalsocietypublishing.orgnih.govcambridge.org
ELOVL6 shows high specificity for elongating saturated fatty acids with chain lengths of 12, 14, and 16 carbons. nih.govmdpi.com Its crucial role in the pathway to this compound is catalyzing the first elongation step: the conversion of palmitate (C16:0) to stearate (C18:0). cambridge.orgmdpi.com
ELOVL1 and ELOVL3 are involved in the subsequent elongation of stearate. mdpi.com These enzymes act on C18 and longer saturated fatty acyl-CoAs, catalyzing the conversion of stearate (C18:0) to this compound (C20:0) and continuing to even longer chains like behenate (B1239552) (C22:0). diva-portal.orgcambridge.orgmdpi.com
Table 1: Substrate Specificity of Key ELOVL Enzymes in Saturated Fatty Acid Elongation
| Enzyme | Primary Saturated Substrates | Product of Elongation | Role in this compound Synthesis |
| ELOVL6 | C12:0, C14:0, C16:0 (Palmitate) | C14:0, C16:0, C18:0 (Stearate) | Catalyzes the conversion of Palmitate to Stearate. nih.govcambridge.orgmdpi.com |
| ELOVL1 | ≥C18:0 (Stearate) | C20:0 (this compound) and longer | Catalyzes the conversion of Stearate to this compound. diva-portal.orgmdpi.com |
| ELOVL3 | C18:0 - C22:0 | C20:0 - C24:0 | Catalyzes the conversion of Stearate to this compound. diva-portal.orgmdpi.com |
Subcellular Localization and Compartmentalization of this compound Elongation
While de novo synthesis of the palmitate precursor occurs in the cytosol, the subsequent elongation to this compound is compartmentalized. The ELOVL enzymes and the other components of the fatty acid elongation machinery are integral membrane proteins located in the endoplasmic reticulum (ER). frontiersin.orgdiva-portal.orgfrontiersin.org This subcellular localization separates the synthesis of VLCFAs from the cytosolic production of palmitate, allowing for independent regulation and specialized functions of these distinct lipid pools.
Regulation of this compound Biosynthetic Pathways
The synthesis of this compound is a tightly controlled process, regulated at multiple levels to ensure that the production of VLCFAs meets cellular needs without causing lipid imbalances. This regulation occurs primarily through the control of the enzymes involved in the elongation pathway. diva-portal.orgnumberanalytics.com
Transcriptional and Post-Translational Control of Elongation Enzymes
The expression and activity of the ELOVL enzymes are subject to sophisticated control mechanisms.
Transcriptional Control: The amount of ELOVL enzyme present in the cell is largely determined by the rate of transcription of their corresponding genes. diva-portal.org This process is governed by key transcription factors that respond to hormonal and nutritional signals. numberanalytics.comnumberanalytics.com
SREBP-1c (Sterol Regulatory Element-Binding Protein-1c): This is a major transcription factor that upregulates the expression of genes involved in fatty acid synthesis and elongation in response to insulin (B600854) and high-carbohydrate diets. frontiersin.orgnumberanalytics.com
Peroxisome Proliferator-Activated Receptors (PPARs): This family of nuclear receptors, particularly PPARα and PPARγ, also modulates the expression of ELOVL genes. diva-portal.orgnumberanalytics.com Fatty acids themselves can act as ligands for PPARs, creating a feedback loop. diva-portal.org
Liver X Receptors (LXRs): These receptors can influence lipogenesis, in part by activating SREBP-1c, thereby indirectly controlling ELOVL gene expression. physiology.org
Post-Translational Control: In addition to controlling the quantity of enzyme, cells can also rapidly modulate the activity of existing elongase enzymes through post-translational modifications. numberanalytics.comyoutube.com These modifications can alter an enzyme's stability or catalytic efficiency. numberanalytics.com Mechanisms include:
Phosphorylation: The addition of phosphate (B84403) groups can activate or inhibit enzyme activity. numberanalytics.comnumberanalytics.com
Ubiquitination: The attachment of ubiquitin molecules can target an enzyme for degradation, thereby reducing its levels. numberanalytics.comnih.gov
Substrate Availability: The rate of elongation is also inherently regulated by the availability of substrates, including the precursor fatty acyl-CoAs and malonyl-CoA. numberanalytics.com
Table 2: Key Regulators of this compound Biosynthesis
| Regulatory Level | Factor | Effect on Elongation Enzymes |
| Transcriptional | SREBP-1c | Increases gene expression. numberanalytics.com |
| PPARs | Modulates gene expression. diva-portal.orgnumberanalytics.com | |
| LXR | Indirectly increases gene expression via SREBP-1c. physiology.org | |
| Hormones (e.g., Insulin) | Stimulates gene expression. numberanalytics.com | |
| Post-Translational | Phosphorylation | Modifies enzyme activity. numberanalytics.comnumberanalytics.com |
| Ubiquitination | Targets enzymes for degradation. numberanalytics.comnih.gov | |
| Substrate Availability | Influences reaction rate. numberanalytics.com |
Environmental and Nutritional Influences on Biosynthetic Flux (mechanistic regulation)
The biosynthesis of this compound, along with other fatty acids, is not a static process but is dynamically regulated by a variety of external environmental and nutritional cues. These factors can modulate the enzymatic activities and gene expression levels within the fatty acid synthesis pathways, thereby altering the metabolic flux towards this compound production.
Environmental Factors:
Environmental conditions play a significant role in shaping the fatty acid profile of organisms. In plants, factors such as temperature and light are critical regulators. For instance, studies on cocoa beans have revealed a correlation between climate factors and fatty acid composition. A negative correlation was observed between the amount of rainfall and arachidic acid content. frontiersin.org Temperature also influences the balance between saturated and unsaturated fatty acids, with lower temperatures generally increasing the proportion of unsaturated fatty acids. frontiersin.org Light can regulate the expression of fatty acid desaturase (FAD) genes, which are crucial for the synthesis of unsaturated precursors that can be elongated to form very-long-chain saturated fatty acids like this compound. frontiersin.org In the model plant Arabidopsis, light-responsive G-box motifs have been identified in the promoters of FAD genes, suggesting a direct transcriptional control mechanism. frontiersin.org
In microorganisms, stressful or unfavorable growth conditions can paradoxically lead to higher yields of certain fatty acids. researchgate.net For example, in the fungus Mortierella alpina, elevated oxygen concentrations, which can occur under diminished concentrations of cell reductants, have been shown to increase the expression of elongase and desaturase encoding genes, thereby channeling other fatty acids towards the production of C20 fatty acids. scielo.br Similarly, exposure to environmental pollutants can perturb fatty acid metabolism. Studies have associated exposure to air pollution with alterations in the metabolism of arachidonic acid and linoleic acid, which are precursors in related fatty acid pathways. nih.gov
Nutritional Influences:
The availability and composition of nutrients are powerful modulators of fatty acid biosynthesis. The type of diet can significantly alter the metabolic pathways. For example, in mice, a high-fat diet has been shown to markedly change the arachidonic acid metabolism pathway, increasing the expression of genes involved in the synthesis of pro-inflammatory eicosanoids. researchgate.net This suggests that a surplus of dietary fat can upregulate the enzymatic machinery for fatty acid processing.
In marine invertebrates like the Pacific oyster (Crassostrea gigas), dietary supplementation with specific fatty acids can directly influence metabolic pathways. Supplementing the oyster's diet with arachidonic acid led to an increase in the synthesis of prostaglandin (B15479496) E2, a downstream metabolite. nih.gov This indicates that the biosynthetic flux can be directly influenced by the availability of specific precursors in the diet.
Genetic Determinants of this compound Synthesis (e.g., Quantitative Trait Loci in Plant Systems)
The capacity for this compound synthesis and its accumulation level are strongly influenced by an organism's genetic makeup. In plant systems, particularly in oilseed crops, significant research has been dedicated to identifying the specific genes and genetic regions that control the composition of fatty acids, including this compound. This has been largely achieved through Quantitative Trait Locus (QTL) mapping.
A QTL is a region of DNA that is associated with a particular phenotypic trait—in this case, the concentration of this compound. By analyzing the genetic makeup and fatty acid profiles of large populations, such as Recombinant Inbred Lines (RILs), researchers can pinpoint these controlling regions on chromosomes.
QTLs in Peanut (Arachis hypogaea L.):
Peanut is a major oil crop where arachidic acid is a notable component of the total fatty acid profile. nih.gov Several studies have successfully identified QTLs associated with arachidic acid content in different peanut populations.
In one study using two RIL populations, a total of 164 main-effect QTLs (M-QTLs) and 27 epistatic QTLs (E-QTLs) were identified for six minor fatty acids, including this compound. nih.gov These QTLs accounted for a phenotypic variation explained (PVE) ranging from 0.16% to 40.56%. nih.gov Another study identified 13 QTLs specifically for arachidic acid, which explained between 10.61% and 16.42% of the phenotypic variation. researchgate.net More recently, three novel QTLs for arachidic acid were detected in an F2 segregated population. techscience.com The identification of major QTLs with large additive effects suggests their crucial role in controlling the levels of minor fatty acids in peanut oil. nih.gov These findings indicate that the genetic control of this compound content is complex, involving multiple genes with varying effects.
QTLs in Other Plant Systems:
Genetic studies in other plants have also shed light on this compound synthesis. In Brassica napus (rapeseed), QTL analysis identified two major QTLs on linkage groups A08 and C03 that were significant for almost every type of fatty acid. frontiersin.org However, for arachidic acid and cis-11-Eicosenoic acid, only the QTL on A08 was found to be significant. frontiersin.org This particular QTL explained about 17% of the phenotypic variance for arachidic acid, which was noted to have low heritability in the studied population. frontiersin.org
Key Genes Involved in Elongation:
Beyond QTLs, specific genes encoding enzymes in the fatty acid elongation pathway are known to be critical determinants. The synthesis of arachidic acid (C20:0) from its precursor, stearic acid (C18:0), is accomplished through the action of fatty acid elongases (FAE). frontiersin.org In Arabidopsis, the gene FAE1, which encodes a β-ketoacyl-CoA synthase (KCS), plays a role in arachidic acid biosynthesis. frontiersin.org An orthologue of this gene, FAE1/KCS18, is involved in elongating saturated fatty acids of 16 and 18 carbons. frontiersin.org A point mutation in this gene in Arabidopsis was found to control the ratio between long-chain (C20-C24) and short-chain (C16-C18) fatty acids. frontiersin.org This highlights that single genes can have a profound impact on the final fatty acid profile, including the amount of this compound.
Interactive Data Tables
Table 1: Summary of Quantitative Trait Loci (QTLs) Identified for Arachidic Acid Content in Plants
| Crop Species | Population | Linkage Group/Chromosome | Phenotypic Variation Explained (PVE) (%) | Reference |
|---|---|---|---|---|
| Peanut (Arachis hypogaea) | RIL Population | Multiple | 0.16 - 40.56 (for minor fatty acids) | nih.gov |
| Peanut (Arachis hypogaea) | RIL Population | Multiple (13 QTLs) | 10.61 - 16.42 | researchgate.net |
| Peanut (Arachis hypogaea) | F2 Population | Not Specified (3 QTLs) | Not Specified | techscience.com |
Catabolism and Degradation Mechanisms of Arachidate
Beta-Oxidation Pathway of Saturated Fatty Acids
Beta-oxidation is a central metabolic pathway for the degradation of fatty acids. It involves a series of four enzymatic reactions that sequentially remove two-carbon units from the carboxyl end of a fatty acyl-CoA molecule, producing acetyl-CoA, FADH2, and NADH. This process continues until the fatty acid is completely degraded into acetyl-CoA units. wikipedia.orglibretexts.orglibretexts.org
For a saturated fatty acid with n carbons, beta-oxidation proceeds through (n/2 - 1) cycles, producing (n/2 - 1) molecules of FADH2 and NADH, and n/2 molecules of acetyl-CoA in the final step. libretexts.orglibretexts.orgquora.com For arachidic acid (C20:0), this means 9 cycles of beta-oxidation, yielding 9 FADH2, 9 NADH, and 10 acetyl-CoA molecules. libretexts.orglibretexts.orgquora.com
Initial Activation to Arachidoyl-CoA by Acyl-CoA Synthetases (ACS/ACSLs)
Before a free fatty acid can undergo beta-oxidation, it must be activated by being esterified to coenzyme A (CoA). This crucial step is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS) or fatty acyl-CoA ligases (ACSLs). wikipedia.orgmednexus.orgadrenoleukodystrophy.info These enzymes utilize ATP to form a high-energy thioester bond between the fatty acid and CoA, producing fatty acyl-CoA, AMP, and pyrophosphate (PPi). wikipedia.org
For arachidic acid, the product of this activation is arachidoyl-CoA. While some ACSL enzymes show specificity for certain fatty acid chain lengths or degrees of saturation, several ACSL isoforms are capable of activating long-chain and very long-chain saturated fatty acids. mednexus.orgjst.go.jp The formation of arachidoyl-CoA is essential for its subsequent transport into the organelle where beta-oxidation takes place. wikipedia.orgadrenoleukodystrophy.infonih.govebi.ac.uk
Sequential Enzymatic Steps: Dehydrogenation, Hydration, Oxidation, and Thiolysis
Each cycle of saturated fatty acid beta-oxidation involves four core enzymatic reactions:
Dehydrogenation: An acyl-CoA dehydrogenase introduces a trans double bond between the alpha (C-2) and beta (C-3) carbons of the fatty acyl-CoA. This reaction reduces FAD to FADH2. wikipedia.orglibretexts.orglibretexts.org In peroxisomes, this initial dehydrogenation is catalyzed by acyl-CoA oxidase (AOX), which transfers electrons directly to oxygen, producing hydrogen peroxide (H2O2) instead of generating ATP via the electron transport chain as occurs with mitochondrial acyl-CoA dehydrogenases. oup.comencyclopedia.pubmdpi.com
Hydration: An enoyl-CoA hydratase adds water across the newly formed double bond, producing a beta-hydroxyacyl-CoA. wikipedia.orglibretexts.orglibretexts.org
Oxidation: A beta-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group on the beta-carbon to a ketone. This reaction reduces NAD+ to NADH. wikipedia.orglibretexts.orglibretexts.org
Thiolysis: A thiolase enzyme cleaves the bond between the alpha and beta carbons, releasing a two-carbon acetyl-CoA unit and a fatty acyl-CoA shortened by two carbons. wikipedia.orglibretexts.orglibretexts.org
These steps are repeated with the shortened fatty acyl-CoA until the entire molecule is converted into acetyl-CoA units. wikipedia.orglibretexts.orglibretexts.org
Production of Acetyl-CoA Units and Reducing Equivalents (NADH, FADH2)
As described above, each cycle of beta-oxidation of a saturated fatty acid yields one molecule of acetyl-CoA, one molecule of FADH2, and one molecule of NADH. wikipedia.orglibretexts.orgquora.com For arachidic acid (C20:0), which undergoes 9 cycles, the products are:
10 molecules of Acetyl-CoA libretexts.orglibretexts.orgquora.com
9 molecules of FADH2 libretexts.orgquora.com
9 molecules of NADH libretexts.orgquora.com
The acetyl-CoA produced can enter the citric acid cycle (TCA cycle) for further oxidation, generating more NADH and FADH2, as well as GTP (which can be converted to ATP). wikipedia.orgquora.compressbooks.pub The NADH and FADH2 generated during both beta-oxidation and the TCA cycle donate electrons to the electron transport chain, driving oxidative phosphorylation and the production of large amounts of ATP. wikipedia.orgquora.compressbooks.pub
The theoretical ATP yield from the complete oxidation of arachidic acid is substantial, although the exact number can vary depending on the assumed ATP yield per NADH and FADH2 molecule. quora.comchegg.com
Peroxisomal versus Mitochondrial Beta-Oxidation of Very Long-Chain Saturated Fatty Acids
Fatty acid beta-oxidation occurs in two primary cellular organelles in eukaryotes: mitochondria and peroxisomes. wikipedia.orgencyclopedia.pubyoutube.com While both pathways utilize a similar four-step enzymatic cycle, they differ in their substrate specificity, enzymatic machinery, and energy conservation mechanisms. wikipedia.orgencyclopedia.pubmdpi.com
Mitochondria are the primary site for the beta-oxidation of short-, medium-, and long-chain fatty acids (up to approximately C18). youtube.commolbiolcell.org Very long-chain fatty acids (VLCFAs), defined as those with 22 or more carbons, undergo initial oxidation primarily, and in some cases exclusively, in peroxisomes. wikipedia.orgencyclopedia.pubmdpi.comyoutube.commolbiolcell.orgnih.gov Arachidic acid (C20:0), being a 20-carbon fatty acid, is often considered a VLCFA or a very long-chain saturated fatty acid (VLCSFA) and is a substrate for peroxisomal beta-oxidation. encyclopedia.pubnih.gov
Key differences between peroxisomal and mitochondrial beta-oxidation include:
Substrate Specificity: Peroxisomes are essential for the breakdown of VLCFAs, branched-chain fatty acids, and certain other lipids that are not efficiently handled by the mitochondrial system. wikipedia.orgencyclopedia.pubmdpi.com Mitochondria primarily oxidize shorter and medium-chain fatty acids. youtube.commolbiolcell.org
Initial Dehydrogenation: The first step in peroxisomal beta-oxidation is catalyzed by acyl-CoA oxidase (AOX), which transfers electrons directly to O2, producing H2O2. oup.comencyclopedia.pubmdpi.com This reaction releases energy as heat. In contrast, the mitochondrial first step is catalyzed by acyl-CoA dehydrogenases, which transfer electrons to FAD, and the resulting FADH2 feeds electrons into the mitochondrial electron transport chain for ATP synthesis. wikipedia.orglibretexts.orglibretexts.org
Energy Conservation: Peroxisomal beta-oxidation is not directly coupled to ATP synthesis. wikipedia.orgencyclopedia.pub The FADH2 produced in the first step is reoxidized, generating heat. The NADH produced in the third step can be exported to the cytosol and then potentially enter the mitochondria for ATP production, but this is less efficient than mitochondrial NADH production. encyclopedia.pubmdpi.com Mitochondrial beta-oxidation, however, is tightly coupled to oxidative phosphorylation, yielding significant ATP. wikipedia.orgpressbooks.pub
Pathway Length: Peroxisomes shorten VLCFAs through several cycles of beta-oxidation until they become medium- or long-chain fatty acids (typically C16 or C18). wikipedia.orgmolbiolcell.org These shortened fatty acids are then transported to the mitochondria for complete oxidation via the mitochondrial beta-oxidation pathway. wikipedia.orgmolbiolcell.org
Therefore, the peroxisomal pathway plays a critical initial role in the degradation of arachidic acid and other VLCFAs, preparing them for complete oxidation in the mitochondria. wikipedia.orgencyclopedia.pubmdpi.commolbiolcell.org
Regulation of Arachidate Catabolism and its Impact on Cellular Energy Homeostasis
The catabolism of fatty acids, including this compound, is a tightly regulated process that is crucial for maintaining cellular energy homeostasis. The rate of fatty acid oxidation is influenced by the energy status of the cell, hormonal signals, and the availability of fatty acids.
Key points of regulation in fatty acid catabolism include:
Fatty Acid Availability: The supply of free fatty acids to cells is a primary determinant of the rate of beta-oxidation. This is influenced by processes like lipolysis (breakdown of triglycerides) and fatty acid transport into the cell. wikipedia.org
Activation by Acyl-CoA Synthetases: The activity and substrate specificity of ACS/ACSL enzymes regulate which fatty acids are activated and thus available for oxidation or other metabolic fates. mednexus.orgjst.go.jpnih.govebi.ac.uk
Transport into Organelles: The transport of activated fatty acyl-CoAs into mitochondria via the carnitine shuttle is a major regulatory step for mitochondrial beta-oxidation. wikipedia.orgpressbooks.pub For VLCFAs like this compound, transport into peroxisomes is mediated by specific transporters like ABCD1. adrenoleukodystrophy.infooup.com Defects in these transporters can impair VLCFA oxidation. adrenoleukodystrophy.infooup.com
Enzymatic Activity: The activity of the enzymes involved in the beta-oxidation pathway, both in mitochondria and peroxisomes, is subject to regulation. oup.comencyclopedia.pubmdpi.com
Transcriptional Regulation: The expression levels of genes encoding enzymes involved in fatty acid uptake, activation, and oxidation are regulated by nuclear receptors like PPARs (Peroxisome Proliferator-Activated Receptors). nih.gov PPARs, particularly PPARalpha, play a significant role in upregulating the expression of genes involved in peroxisomal and mitochondrial fatty acid oxidation in response to fasting or conditions of high fatty acid flux.
The catabolism of this compound and other fatty acids directly impacts cellular energy homeostasis by providing acetyl-CoA for the TCA cycle and reducing equivalents for oxidative phosphorylation, thereby generating ATP. wikipedia.orgquora.compressbooks.pub Impaired catabolism of VLCFAs, such as in peroxisomal disorders like X-linked adrenoleukodystrophy (X-ALD) caused by mutations in the ABCD1 transporter, leads to the accumulation of VLCFAs in tissues. adrenoleukodystrophy.infooup.comencyclopedia.pubmdpi.commolbiolcell.org This accumulation can disrupt cellular function, including mitochondrial function, and contribute to the pathology of these disorders, highlighting the critical link between proper VLCFA catabolism and energy balance. encyclopedia.pubmdpi.commolbiolcell.org
Summary of Beta-Oxidation Products for Arachidic Acid (C20:0)
| Product | Molecules per Cycle | Total Molecules (9 cycles for C20:0) |
| Acetyl-CoA | 1 (in most cycles) | 10 (including the final cleavage) |
| FADH2 | 1 | 9 |
| NADH | 1 | 9 |
Note: The final thiolysis step of a saturated fatty acid with an even number of carbons yields two molecules of acetyl-CoA. libretexts.org
Theoretical ATP Yield from Complete Oxidation of Arachidic Acid (C20:0)
The complete oxidation of arachidic acid involves beta-oxidation followed by the TCA cycle and oxidative phosphorylation. Assuming standard ATP yields (e.g., 2.5 ATP per NADH, 1.5 ATP per FADH2, 1 ATP per GTP/substrate-level phosphorylation in TCA), the theoretical yield can be calculated. quora.com
Beta-oxidation: 9 FADH2 * 1.5 ATP/FADH2 = 13.5 ATP
Beta-oxidation: 9 NADH * 2.5 ATP/NADH = 22.5 ATP
TCA Cycle (from 10 Acetyl-CoA): Each acetyl-CoA yields 3 NADH, 1 FADH2, and 1 GTP.
10 Acetyl-CoA * 3 NADH/Acetyl-CoA * 2.5 ATP/NADH = 75 ATP
10 Acetyl-CoA * 1 FADH2/Acetyl-CoA * 1.5 ATP/FADH2 = 15 ATP
10 Acetyl-CoA * 1 GTP/Acetyl-CoA * 1 ATP/GTP = 10 ATP
Activation Cost: -2 ATP are consumed for the initial activation of arachidic acid to arachidoyl-CoA. quora.com
Total Theoretical ATP = (13.5 + 22.5) + (75 + 15 + 10) - 2 = 36 + 100 - 2 = 134 ATP
This is a theoretical maximum yield, and actual ATP production can vary depending on cellular conditions and the specific shuttles used to transport reducing equivalents. quora.com
Incorporation and Distribution of Arachidate in Complex Lipid Species
Integration of Arachidate into Glycerolipids (e.g., Triacylglycerols)
This compound can be incorporated into glycerolipids, including triacylglycerols (TAGs). Triacylglycerols primarily serve as energy storage molecules within cells. The incorporation of fatty acids into TAGs occurs through esterification of glycerol (B35011). Studies in amphibian embryos have shown the incorporation of saturated fatty acids, including arachidic acid, into triglycerides during early development researchgate.net. This indicates that arachidic acid can be directed towards storage lipids. While the provided information highlights the incorporation of other fatty acids into triacylglycerols in various cell types lipidmaps.orgciteab.com, detailed mechanisms and the extent of arachidic acid (C20:0) incorporation specifically into mammalian triacylglycerols were not extensively detailed in the provided search results.
Acyl Chain Composition of Phospholipids (B1166683) Containing this compound
Phospholipids are fundamental components of cellular membranes, and their diverse functions are influenced by the composition of their fatty acyl chains. This compound can be present as a constituent fatty acid in various phospholipid species. In amphibian embryos, arachidic acid has been found esterified to phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) researchgate.net. Analysis of fatty acid composition in phospholipids from soybeans also indicates the presence of arachidic acid in PC and PE, although typically in lower proportions compared to other fatty acids like palmitic and linoleic acid lipidmaps.org. Arachidic acid has also been identified as a fatty acid component of phosphatidylglucoside, a phospholipid found in neutrophils and enriched in the brain nih.gov.
This compound in Phosphatidylcholine and Phosphatidylethanolamine Acylation
The incorporation of fatty acids like this compound into phosphatidylcholine and phosphatidylethanolamine occurs through acylation processes. In amphibian development, arachidic acid is esterified to phosphatidyl choline (B1196258) and phosphatidyl ethanolamine (B43304) researchgate.net. This suggests that enzymatic mechanisms exist to facilitate the acylation of lysophospholipid precursors with arachidic acid. However, the specific enzymes and detailed pathways involved in the acylation of mammalian PC and PE with arachidic acid (C20:0) were not explicitly described in the provided search results. Much of the available information on phospholipid acylation and remodeling in the snippets focused on the incorporation of polyunsaturated fatty acids, particularly arachidonic acid (C20:4) guidetopharmacology.orgfishersci.campg.delipidmaps.orgnih.gov.
Specificity of Acyltransferases in this compound Incorporation and Remodeling
Acyltransferases play a critical role in determining the fatty acid composition of complex lipids by catalyzing the transfer of fatty acyl chains from acyl-CoA donors to lipid acceptors. While the provided search results discuss the specificity of various acyltransferases, such as LPCAT3 for arachidonic acid (C20:4) fishersci.calipidmaps.org, and GPAT2 for arachidonic acid (C20:4) in TAG synthesis flybase.org, specific information regarding the substrate specificity of acyltransferases for arachidic acid (C20:0) in the context of phospholipid or glycerolipid synthesis and remodeling was not found in the provided snippets. Research highlighted acyltransferases specific for 20-carbon polyunsaturated fatty acids nih.gov and those involved in the incorporation of arachidonic acid into phospholipids mpg.de, but did not detail analogous specificity for the saturated arachidic acid (C20:0).
Molecular and Cellular Functions of Arachidate Mechanistic Insights
Contribution of Arachidate to Membrane Lipid Bilayer Organization and Dynamics
The incorporation of this compound into the phospholipid bilayer has profound effects on the structural and functional properties of cellular membranes.
Influence on Membrane Fluidity and Order Parameters (mechanistic characterization)
As a long-chain saturated fatty acid, this compound decreases membrane fluidity. cdnsciencepub.comfrontiersin.org When incorporated into membranes, its straight, saturated acyl chain allows for tighter packing with neighboring lipids. This increased packing enhances the van der Waals interactions between the lipid tails, leading to a more ordered and less dynamic membrane state. frontiersin.org
Studies on model membranes have provided detailed insights into this phenomenon. For instance, in membranes of Acholeplasma laidlawii, enrichment with arachidoyl groups resulted in a less mobile membrane environment compared to membranes enriched with shorter acyl chains. cdnsciencepub.com This was evidenced by a higher rotational correlation time for a spin label in the arachidoyl-enriched membranes, indicating decreased fluidity. cdnsciencepub.com The increased order parameter associated with the presence of saturated fatty acids like this compound signifies a reduction in the conformational motion of the lipid chains, contributing to a more rigid membrane structure. frontiersin.orgresearchgate.net
| Parameter | Effect of this compound Incorporation | Reference |
| Membrane Fluidity | Decreased | cdnsciencepub.comfrontiersin.org |
| Lipid Packing | Increased/Tighter | frontiersin.org |
| Order Parameter | Increased | frontiersin.orgresearchgate.net |
| Rotational Correlation Time | Increased | cdnsciencepub.com |
Impact on Membrane Protein Conformation and Function (e.g., Ion Channels, Transporters)
The alterations in membrane fluidity and thickness induced by this compound can significantly influence the conformation and function of integral membrane proteins, such as ion channels and transporters. plos.orgimrpress.com The lipid environment is a critical determinant of membrane protein function, affecting everything from their conformational state to their lateral organization within the membrane. plos.orgmdpi.com
Changes in the physical properties of the membrane, such as those caused by the incorporation of saturated fatty acids, can lead to hydrophobic mismatch, where the hydrophobic length of the protein's transmembrane domain does not match the thickness of the surrounding lipid bilayer. plos.org This mismatch can force the protein to adopt different conformational states, thereby modulating its activity. plos.org For example, the function of the mechano-sensitive ion channel Piezo1 is sensitive to the type of fatty acids incorporated into the membrane, which in turn affects membrane fluidity. frontiersin.org While direct studies on this compound's effect on specific ion channels are limited, the general principles of how saturated fatty acids modulate membrane protein function suggest that this compound would play a role in regulating the activity of such proteins by altering the physical state of the membrane. frontiersin.orgimrpress.com
This compound in Specific Cellular Compartments and Structures
This compound is not uniformly distributed throughout the cell; its presence is notable in specific organelles and membrane systems where it contributes to their unique functions.
Role in Lipid Droplet Biogenesis and Metabolism
Lipid droplets (LDs) are cellular organelles responsible for storing neutral lipids and are central to lipid and energy homeostasis. nih.gov The biogenesis of LDs begins with the synthesis of neutral lipids, such as triacylglycerols and sterol esters, within the endoplasmic reticulum (ER). nih.govfrontiersin.org Fatty acids are essential substrates for this process. While the direct role of this compound in LD biogenesis is an area of ongoing research, it is known that the availability of various fatty acids influences the formation and composition of LDs. biorxiv.orgmdpi.com
LDs serve to sequester fatty acids, preventing their potential toxicity when in excess. frontiersin.org The process of LD formation involves the budding of a lens of neutral lipids from the ER membrane. nih.govfrontiersin.org The composition of the surrounding phospholipid monolayer and the types of fatty acids being stored can influence the size and dynamics of these organelles. mdpi.com
Presence in Specific Cellular Membranes (e.g., Erythrocyte, Brain, and Neutrophil Plasma Membranes)
This compound is found as a component of the plasma membranes of various cell types, contributing to their specific structural and functional properties.
Erythrocyte Membranes: The lipid composition of red blood cell (RBC) membranes is crucial for their function, including their deformability. imrpress.comfrontiersin.org The fatty acid composition of the RBC membrane, which can include this compound, influences membrane fluidity and the function of embedded ion transporters. imrpress.com The lipid makeup of erythrocyte membranes is dynamic and can reflect changes in systemic inflammatory states. mdpi.com
Neutrophil Plasma Membranes: Neutrophils are key players in the innate immune response. frontiersin.org The lipid composition of their plasma membrane can be altered in pathological conditions such as hypertension. mdpi.com Such changes can affect the function of membrane proteins like the epithelial sodium channel (ENaC), which is involved in sodium homeostasis. mdpi.com The presence of saturated fatty acids contributes to the structure of membrane microdomains that regulate the activity of these channels. mdpi.com
Metabolic Interconversion Pathways Involving this compound (e.g., Desaturation to Unsaturated Fatty Acids)
This compound, as a saturated fatty acid, can be a substrate for further metabolic conversion. One of the key pathways is its desaturation to form monounsaturated and polyunsaturated fatty acids. This process is catalyzed by a family of enzymes known as fatty acid desaturases. researchgate.net
Advanced Analytical Methodologies for Arachidate Research
Chromatographic Techniques for High-Resolution Separation and Identification
Chromatography is a fundamental tool in lipidomics, enabling the separation of individual lipid species from intricate mixtures. The choice of chromatographic technique depends on the specific research question, the properties of the analytes, and the desired level of resolution.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters (FAMEs)
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids, including arachidate. Due to the low volatility of free fatty acids, a derivatization step is necessary to convert them into more volatile compounds. nih.govsigmaaldrich.com The most common method involves transesterification to form fatty acid methyl esters (FAMEs). nih.govdkfz.dechromatographytoday.com This process can be achieved using reagents like boron trifluoride in methanol (B129727). chempap.orggcms.cz Alternatively, other derivatization agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1,1,1,3,3,3-hexamethyldisilazane (HMDS) can be used to create silyl (B83357) derivatives. unipi.it Another approach is the use of pentafluorobenzyl (PFB) bromide, which forms PFB esters that are highly sensitive in negative chemical ionization (NCI) GC-MS. nih.gov
Once derivatized, the FAMEs are separated on a GC column, often a polar capillary column, which provides excellent separation of saturated and unsaturated fatty acids based on chain length and degree of unsaturation. nih.govlipidmaps.org The separated compounds then enter the mass spectrometer, which provides detailed structural information and allows for confident identification. chempap.orgmdpi.com For quantitative analysis, a known amount of an isotopically labeled internal standard, such as arachidic acid-d3 or arachidic acid-d4, is added to the sample before processing. nih.govlipidmaps.orglipidmaps.orgmedchemexpress.commedchemexpress.com This allows for accurate quantification by correcting for any sample loss during extraction and derivatization. nih.govlipidmaps.org GC-MS methods have been successfully applied to determine the fatty acid composition, including this compound, in various samples such as olive oil, groundnut varieties, and biological tissues. lipidmaps.orgscioninstruments.comresearchgate.net
Table 1: Example of GC-MS Parameters for FAME Analysis
| Parameter | Value | Reference |
| Column | Capillary GC column (e.g., Zebron ZB1, Rt-2560) | chromatographytoday.comgcms.cz |
| Carrier Gas | Helium | chromatographytoday.com |
| Injection Mode | Split/splitless or Cool on-column | chromatographytoday.comscioninstruments.com |
| Derivatization | Transesterification to FAMEs (e.g., with BF3-methanol) or other methods | nih.govchempap.org |
| Ionization | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | nih.gov |
| Detection | Mass Spectrometer (Quadrupole, etc.) | chempap.orgscioninstruments.com |
High-Performance Liquid Chromatography (HPLC) for Intact Lipid Analysis
High-performance liquid chromatography (HPLC) is another essential technique, particularly for the analysis of intact lipids containing this compound, without the need for derivatization to increase volatility. Reversed-phase HPLC (RP-HPLC) is a common mode used for lipid separation. nih.govaocs.org In RP-HPLC, lipids are separated based on their hydrophobicity; longer carbon chains and fewer double bonds result in longer retention times. aocs.orgspectroscopyonline.com Therefore, this compound, being a long-chain saturated fatty acid, will have a relatively long retention time compared to shorter-chain or unsaturated fatty acids. spectroscopyonline.com
For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (HPLC-MS). mdpi.comspringernature.com Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact lipid molecules as they elute from the HPLC column. mdpi.comcsic.es This combination provides both separation based on physicochemical properties and identification based on mass-to-charge ratio and fragmentation patterns. mdpi.com HPLC-MS has been used to analyze various classes of this compound-containing lipids in biological samples. csic.esnih.gov To improve detection limits, especially for UV or fluorescence detection, fatty acids can be derivatized to form UV-absorbing or fluorescent esters, such as p-bromophenacyl esters or 9-anthrylmethyl esters. nih.govjst.go.jp
Mass Spectrometry-Based Lipidomics Approaches
Mass spectrometry (MS) is at the heart of modern lipidomics, offering unparalleled sensitivity and specificity for the identification and quantification of a vast array of lipid molecules, including those containing this compound.
Quantitative Analysis of this compound and its Lipid Derivatives in Complex Biological Samples
Quantitative lipidomics aims to measure the absolute or relative amounts of individual lipid species in a sample. escholarship.org Tandem mass spectrometry (MS/MS) is a key technique for this purpose. core.ac.ukchapman.edu In a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, lipids are first separated by HPLC and then ionized, often by ESI. nih.gov The mass spectrometer then isolates a specific precursor ion (the intact lipid) and subjects it to fragmentation, generating a characteristic pattern of product ions that can be used for definitive identification and quantification. chapman.edunih.gov
This approach, often referred to as targeted analysis, is highly sensitive and specific, allowing for the quantification of low-abundance lipids in complex matrices like plasma, tissues, and cell cultures. lipidmaps.orglipidmaps.orgcore.ac.uknih.govuniversiteitleiden.nl The use of stable isotope-labeled internal standards, such as deuterated arachidic acid, is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response. nih.govlipidmaps.orglipidmaps.org These methods have been developed to quantify a wide range of lipids, including free this compound and its derivatives, in various biological samples. lipidmaps.orgspectroscopyonline.com
Table 2: Comparison of Quantitative Mass Spectrometry Techniques for this compound Analysis
| Technique | Principle | Advantages | Common Analytes |
| GC-MS | Separation of volatile derivatives (FAMEs) by GC followed by MS detection. nih.gov | High resolution for fatty acid isomers, well-established methods. nih.govgcms.cz | Total fatty acid profiles, including this compound. dkfz.deresearchgate.net |
| LC-MS/MS | Separation of intact lipids by HPLC followed by tandem MS detection. nih.gov | Analysis of intact lipid structures, high sensitivity and specificity. mdpi.comspringernature.com | Free this compound, this compound-containing phospholipids (B1166683), and other lipid classes. spectroscopyonline.comcsic.es |
Isotopic Tracing and Flux Analysis for Metabolic Pathway Elucidation
Isotopic tracing is a powerful technique used to track the metabolic fate of molecules like this compound within a biological system. This involves introducing a stable isotope-labeled version of the compound of interest (e.g., 13C- or deuterium-labeled this compound) into cells, tissues, or whole organisms. medchemexpress.commedchemexpress.comacs.orgnih.gov The labeled this compound then participates in metabolic pathways, and its incorporation into downstream metabolites can be monitored over time using mass spectrometry. acs.orgnih.gov
By analyzing the distribution and abundance of the isotopic label in various lipid species, researchers can elucidate metabolic pathways, determine the rates of metabolic flux, and understand how these processes are altered in different physiological or pathological states. nih.gov For example, stable isotopes can be used to study the conversion of essential fatty acids into their long-chain polyunsaturated derivatives, including those related to arachidonic acid metabolism. nih.gov Imaging mass spectrometry can even be combined with stable isotope labeling to visualize the distribution of administered fatty acids within tissues like the brain. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of this compound-Containing Lipids
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical structure of molecules. magritek.com While less sensitive than mass spectrometry, NMR is unparalleled in its ability to determine the precise arrangement of atoms within a molecule. mdpi.commagritek.com
For this compound-containing lipids, both proton (¹H) and carbon-13 (¹³C) NMR are employed. nih.gov ¹H NMR spectra provide information about the different types of protons in the molecule, such as those in the terminal methyl group, the long methylene (B1212753) chain, and the protons adjacent to the carboxyl group. magritek.comnih.gov ¹³C NMR provides a signal for each unique carbon atom, allowing for a detailed map of the carbon skeleton. nih.gov For example, the ¹³C NMR spectrum of arachidic acid shows distinct signals for the carboxyl carbon, the alpha and beta carbons, the overlapping methylene carbons of the long chain, and the terminal methyl carbon. nih.gov
NMR can also be used to characterize more complex lipids containing this compound. For instance, in phospholipids, the signals from the glycerol (B35011) backbone and the headgroup can be identified in addition to those from the fatty acyl chains. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate protons with their directly attached carbons, further aiding in the complete structural elucidation of novel or complex this compound-containing lipids. nih.gov
Sample Preparation and Extraction Strategies for this compound Analysis in Diverse Biological Matrices
The accurate quantification of this compound (the carboxylate form of arachidic acid) in complex biological samples is contingent upon robust and efficient sample preparation and extraction protocols. These strategies are designed to isolate fatty acids from the intricate matrix, remove interfering substances, and prepare them for instrumental analysis. The choice of method depends on the biological matrix—such as plasma, adipose tissue, or cultured cells—and whether the analysis is targeting free fatty acids (FFAs) or the total fatty acid profile after hydrolysis from complex lipids.
Commonly, the initial step involves lipid extraction from the biological matrix. mdpi.com Classic methods like the Bligh and Dyer or Folch procedures, which use a chloroform/methanol solvent system, are frequently employed to extract total lipids. nih.govnih.gov For a more targeted extraction of the free fatty acid fraction, a biphasic solution of acidified methanol and an organic solvent like isooctane (B107328) can be used. lipidmaps.org This approach is particularly useful for analyzing the smaller pool of FFAs without interference from more abundant esterified fatty acids. lipidmaps.org For instance, in analyzing FFAs in plasma, samples can be acidified and extracted with a mixture of methanol and isooctane. lipidmaps.org In adipose tissue, a homogenization step is required prior to solvent extraction to break down the tissue structure. lipidmaps.orgnih.gov
Solid-Phase Extraction (SPE) is a widely used technique for purifying and fractionating lipid extracts. tum.de Aminopropyl-bonded silica (B1680970) cartridges are particularly effective for separating lipid classes, allowing for the isolation of the free fatty acid fraction from neutral lipids and phospholipids. tum.deaocs.org The general principle involves eluting neutral lipids with a non-polar solvent mixture (e.g., chloroform/isopropanol), followed by the elution of the retained free fatty acids with a more polar, slightly acidic solvent (e.g., diethyl ether with 2% acetic acid). aocs.org Alternatively, C18 SPE cartridges are used to retain fatty acids from aqueous solutions, such as diluted plasma, after protein precipitation with acetonitrile. uzh.ch The retained analytes are then eluted with an organic solvent mixture like acetonitrile/ethyl acetate. uzh.ch
Due to the low volatility of fatty acids, a derivatization step is typically necessary to convert them into more volatile and thermally stable esters for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govuniversiteitleiden.nl Common derivatization agents include:
Fatty Acid Methyl Esters (FAMEs) : Formed using reagents like methanolic HCl or boron trifluoride-methanol. nih.govscielo.br This is a traditional and widely used method.
Pentafluorobenzyl (PFB) Esters : Created by reacting the fatty acids with pentafluorobenzyl bromide (PFBBr). nih.govnih.gov This method is highly sensitive, especially when using electron capture negative ionization (ECNI) in GC-MS. universiteitleiden.nl
Trimethylsilyl (TMS) Esters : Formed by silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). bjmu.edu.cn This is a simple and rapid method that can be performed under mild conditions. bjmu.edu.cn
The selection of an appropriate internal standard, often a deuterated analogue of the analyte like arachidic acid-d3, is crucial for accurate quantification, as it corrects for analyte loss during sample preparation and analysis. nih.govlipidmaps.org
| Biological Matrix | Extraction/Purification Method | Derivatization Agent | Analytical Technique | Key Findings & References |
| Human Plasma | Acetonitrile precipitation followed by Solid-Phase Extraction (SPE) with a C18 cartridge. uzh.ch | None specified for LC-MS/MS. | UFLC-MS/MS | A sensitive method was developed to quantify arachidonic acid and other lipids. uzh.ch |
| Human Plasma | Biphasic extraction with acidified methanol and isooctane. lipidmaps.org | Pentafluorobenzyl bromide (PFBBr). nih.gov | GC-MS | High-throughput protocol for FFA isolation from complex plasma lipids. lipidmaps.org |
| Rabbit Plasma | Protein precipitation and liquid-liquid extraction. | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). bjmu.edu.cn | GC-MS | A simple, specific method free from interference by esterified fatty acids was established. bjmu.edu.cn |
| Adipose Tissue | Homogenization followed by transmethylation to form FAMEs. nih.gov | Sodium methoxide (B1231860) in methanol. nih.gov | Gas Chromatography (GC) | The fatty acid composition of adipose tissue triglycerides was successfully analyzed. nih.gov |
| Adipose Tissue | Homogenization and biphasic extraction with acidified methanol/isooctane. lipidmaps.org | Pentafluorobenzyl bromide (PFBBr). nih.gov | GC-MS | A rapid protocol was developed for high-throughput extraction and isolation of FFAs. lipidmaps.org |
| Cultured Cells | Biphasic extraction with acidified methanol and isooctane. lipidmaps.org | Pentafluorobenzyl bromide (PFBBr). nih.gov | GC-MS | The method is applicable for analyzing the FFA composition of cultured cells. lipidmaps.org |
Applications of Biophysical Techniques in Studying this compound-Containing Membranes (e.g., Langmuir-Blodgett Films, Vesicles)
Biophysical techniques utilizing model membrane systems, such as Langmuir-Blodgett films and vesicles, provide invaluable insights into the behavior of this compound within a lipid bilayer. These systems allow for the systematic study of molecular interactions, membrane structure, and physical properties in a controlled environment, which is not possible in complex biological membranes.
Langmuir-Blodgett (LB) Films
The Langmuir-Blodgett technique is used to form and transfer highly organized monomolecular layers (monolayers) of amphiphilic molecules, like arachidic acid, from an air-water interface onto a solid substrate. nih.gov By compressing these molecules on the water's surface, a surface pressure-area (π-A) isotherm can be generated. This isotherm provides critical information about the phase behavior, compressibility, and molecular packing of the this compound monolayer. researchgate.netresearchgate.net
Arachidic acid monolayers have been extensively studied to understand their structural properties. Techniques such as Atomic Force Microscopy (AFM) and FTIR spectroscopy are often combined with LB methods. aps.orgspiedigitallibrary.orgresearchgate.net AFM allows for the direct visualization of the monolayer's morphology, revealing details about domain formation, film homogeneity, and defects at the nanoscale. aps.orgresearchgate.net FTIR spectroscopy provides information on the conformational order and orientation of the hydrocarbon chains and the hydrogen bonding of the carboxylic acid headgroups. spiedigitallibrary.orgacs.org Studies have shown that factors like subphase pH and the presence of divalent cations (e.g., Cd²⁺, Mg²⁺, Pb²⁺) can significantly alter the packing and stability of this compound films. researchgate.netacs.org These model systems are also used to investigate the interactions between this compound and other molecules, such as proteins or liquid crystals, by observing changes in the monolayer's properties upon their introduction into the system. researchgate.netresearchgate.net
Vesicles (Liposomes)
Vesicles, or liposomes, are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. They serve as excellent models for cell membranes. Fatty acid vesicles, including those containing this compound or more commonly, unsaturated fatty acids like oleic acid, can be formed, particularly when the pH is near the pKa of the fatty acid's carboxyl group. tandfonline.com At this pH, a mixture of protonated (RCOOH) and deprotonated (RCOO⁻) fatty acids coexists, which is crucial for the formation of stable bilayer structures. tandfonline.com
The thin-film hydration method is a common technique for preparing these vesicles. tandfonline.comtandfonline.com This involves dissolving the lipid (e.g., fatty acid) in an organic solvent, evaporating the solvent to create a thin film, and then hydrating the film with an aqueous buffer, leading to the spontaneous formation of vesicles. tandfonline.com The biophysical properties of these vesicles—such as size, charge (zeta potential), stability, and permeability—can be characterized. nih.govscispace.com These properties are fundamental to understanding how the inclusion of specific fatty acids like this compound might influence membrane fluidity, elasticity, and interaction with drugs or proteins. mdpi.com For example, studies on fatty acid vesicles have been used to evaluate their potential as drug delivery systems, where the composition of the fatty acid is critical for encapsulation efficiency and release kinetics. tandfonline.comtandfonline.com
| Technique | System Studied | Parameters Measured / Observations | Key Findings & References |
| Langmuir-Blodgett (LB) Film & AFM | Arachidic acid bilayers on a solid substrate. | Film homogeneity, roughness, thickness, molecular-scale defects. | Provided direct evidence of molecular packing and dislocations, confirming an ordered structure with chains oriented normally to the substrate. aps.org |
| Langmuir-Blodgett (LB) Film & FTIR | Arachidic acid monolayers on CaF₂ and Au substrates. | Hydrocarbon chain packing (hexagonal vs. orthorhombic), hydrogen bonding of carboxyl groups. | Revealed that monolayer structure changes with surface pressure and the nature of the substrate. spiedigitallibrary.org |
| Langmuir-Blodgett (LB) Film | Mixed monolayer of arachidic acid and bovine serum albumin (BSA). | Surface pressure-area (π-A) isotherms, film stability, surface topography (AFM). | Showed that BSA penetrates the arachidic acid monolayer, altering its compressibility and stability, demonstrating protein-lipid interactions. researchgate.net |
| Langmuir-Blodgett (LB) Film | This compound films with different cations (Mg²⁺, Cd²⁺, Pb²⁺). | Film thickness and stability in vacuum. | Positron annihilation spectroscopy showed that salt-based this compound films are stable in a vacuum, unlike pure arachidic acid films, and the technique can measure film thickness. acs.org |
| Vesicles (Liposomes) | Oleic acid vesicles. | Vesicle size, entrapment efficiency, drug release kinetics, skin permeation. | Fatty acid vesicles can be formed using the film hydration method and can serve as a potential carrier for topical drug delivery, showing sustained release. tandfonline.comtandfonline.com |
| Vesicles (Liposomes) | Archaeal lipid giant vesicles. | Bending elasticity modulus. | The elastic properties of archaeal lipid membranes were found to be similar to those of eukaryotic lipid membranes, relevant for designing drug delivery systems. mdpi.com |
Enzymology and Protein Interactions in Arachidate Metabolism
Molecular Characterization of Fatty Acyl-CoA Synthetases (ACS/ACSL) Specific for Arachidate
The initial step in the metabolism of fatty acids, including this compound, is their activation to fatty acyl-CoA esters. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS) or fatty acyl-CoA synthetases long-chain isoform (ACSL) nih.govnih.gov. These enzymes catalyze the ligation of a coenzyme A (CoA) molecule to the fatty acid, a process that requires ATP nih.govasahi-kasei.co.jp. This activation step is essential for trapping the fatty acid within the cell and making it available for subsequent metabolic pathways, such as beta-oxidation or lipid synthesis nih.gov.
Mammals possess several ACSL isoforms (ACSL1-ACSL6), each exhibiting distinct tissue distribution and substrate specificities nih.govunc.edu. While many ACSL enzymes can utilize a range of fatty acids with chain lengths from 12 to 22 carbons, their preferences for specific fatty acids vary unc.edu. Research has identified ACSL4 as a unique isozyme that preferentially catalyzes the activation of certain polyunsaturated fatty acids (PUFAs), such as arachidonic acid (20:4) and eicosapentaenoic acid (20:5) nih.govfrontiersin.org. Although this compound (20:0) is a saturated fatty acid, studies on the substrate specificity of ACS enzymes have provided insights into which isoforms might be involved in its activation.
An arachidonate-preferring ACS (designated ACS4, which corresponds to ACSL4) has been identified and characterized. This enzyme utilizes arachidonate (B1239269) and eicosapentaenoate most preferentially among a range of saturated and unsaturated fatty acids tested pnas.orgpnas.org. While its highest activity is towards these PUFAs, its ability to activate saturated fatty acids like this compound has also been examined. Studies have shown that ACSL1 can activate this compound, although it shows preferential use of palmitoleate, oleate, and linoleate (B1235992) uniprot.org. ACS3, highly expressed in the brain, also utilizes a wide range of fatty acids, including laurate, myristate, arachidonate, and eicosapentaenoate, suggesting a potential role in this compound metabolism in this tissue pnas.orgpnas.org.
Detailed kinetic analyses have been performed to characterize the interaction of ACS enzymes with various fatty acids. For instance, studies on purified ACS4 revealed a high affinity for arachidonate and eicosapentaenoate, with lower affinity for palmitate pnas.org. While specific kinetic parameters (like Km values) for this compound with various human ACSL isoforms are not extensively detailed in the provided snippets, a study on an ACS from Pseudomonas fragi showed arachidic acid (20:0) having the highest relative activity (100%) compared to other saturated and unsaturated fatty acids tested, with a Km value of 3.0 x 10^-5 M for stearic acid (18:0) and 1.1 x 10^-5 M for palmitic acid (16:0) asahi-kasei.co.jp. This highlights the potential for significant variation in substrate specificity across different ACS enzymes from various organisms.
The molecular characterization of ACSL enzymes involves understanding their protein structure, tissue distribution, and regulatory mechanisms, which collectively determine their role in directing fatty acids towards different metabolic fates. The differential expression and substrate preferences of ACSL isoforms suggest a complex regulatory network controlling the entry of specific fatty acids, including this compound, into various metabolic pathways.
Enzymes of Peroxisomal and Mitochondrial Beta-Oxidation Acting on this compound
Fatty acid beta-oxidation is the primary pathway for the catabolism of fatty acids, leading to the production of acetyl-CoA, NADH, and FADH2, which can then be used for energy generation quora.compressbooks.pubmdpi.com. Beta-oxidation of fatty acids occurs in both mitochondria and peroxisomes, with differences in the types of fatty acids they handle and the initial enzymatic steps chegg.com.
Mitochondrial beta-oxidation is the main pathway for the complete oxidation of short, medium, and long-chain fatty acids quora.com. Very long-chain fatty acids (VLCFAs), typically those with 22 or more carbons, undergo initial beta-oxidation in peroxisomes until they are shortened to a chain length that can be further metabolized in the mitochondria quora.commdpi.commayocliniclabs.com. This compound (C20:0), being a 20-carbon saturated fatty acid, is considered a long-chain fatty acid and is primarily oxidized in the mitochondria quora.comchegg.com.
The mitochondrial beta-oxidation pathway involves a cyclical series of four enzymatic reactions:
Acyl-CoA Dehydrogenase: Catalyzes the dehydrogenation of the fatty acyl-CoA, producing a trans-Δ2-enoyl-CoA and FADH2 mdpi.comfrontiersin.org. There are different acyl-CoA dehydrogenases with specificity for short, medium, long, and very long-chain fatty acids mdpi.comfrontiersin.org. For this compound, a long-chain acyl-CoA dehydrogenase would be involved.
Enoyl-CoA Hydratase: Adds water across the double bond of the enoyl-CoA, forming a β-hydroxyacyl-CoA mdpi.com.
β-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group, producing a β-ketoacyl-CoA and NADH mdpi.comfrontiersin.org.
β-Ketoacyl-CoA Thiolase: Cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA shortened by two carbons mdpi.com.
This cycle repeats until the fatty acid is completely converted to acetyl-CoA units pressbooks.pubmdpi.comlibretexts.org. For this compound (C20:0), which has an even number of carbons, complete oxidation yields 10 molecules of acetyl-CoA quora.comchegg.com. The activation of arachidic acid to arachidoyl-CoA requires the expenditure of ATP quora.comlumenlearning.com.
Peroxisomal beta-oxidation plays a significant role in the metabolism of VLCFAs and branched-chain fatty acids mayocliniclabs.comfrontiersin.org. While this compound is primarily a substrate for mitochondrial beta-oxidation, peroxisomes can also contribute to the oxidation of certain fatty acids, and there can be interplay between the two pathways nih.govnih.gov. The initial step in peroxisomal beta-oxidation is catalyzed by acyl-CoA oxidase, which is distinct from the mitochondrial acyl-CoA dehydrogenases frontiersin.org. This step also produces FADH2. Subsequent steps in peroxisomal beta-oxidation are catalyzed by a multifunctional enzyme frontiersin.org.
Studies have investigated the partitioning of fatty acid oxidation between mitochondria and peroxisomes. For arachidonic acid (20:4), a related fatty acid, studies in isolated liver cells suggested that while both organelles contribute, mitochondrial oxidation is likely the main pathway nih.gov. The contribution of peroxisomal beta-oxidation to this compound metabolism in different tissues and physiological conditions may vary.
Identification and Characterization of this compound-Binding Proteins
Fatty acids, including this compound, can interact with various proteins within the cell, influencing their transport, metabolism, and signaling functions. The identification and characterization of these this compound-binding proteins are crucial for understanding the cellular handling and effects of this fatty acid.
One class of proteins known to bind fatty acids are fatty acid-binding proteins (FABPs) caymanchem.com. These proteins are involved in the intracellular transport and trafficking of fatty acids. While many studies have focused on the binding of polyunsaturated fatty acids like arachidonic acid to FABPs caymanchem.com, the ability of saturated fatty acids like this compound to bind to these or other proteins has also been explored.
Arachidonic acid, despite being a different fatty acid (20:4 instead of 20:0), has been used in studies to identify proteins that bind fatty acids. Using biotinylated arachidonic acid, researchers have been able to pull down associated proteins, including known lipid-binding proteins like albumin and phosphatidylethanolamine-binding protein, as well as novel proteins such as cytoskeletal proteins (actin, moesin, stathmin, coactosin-like protein) and proteins involved in G protein signaling umich.edu. This suggests that fatty acids can interact with a diverse range of cellular proteins.
Calprotectin, a heterodimeric protein complex (S100A8/A9), has been shown to bind unsaturated fatty acids, including arachidonic acid and oleic acid, and is considered a major carrier for fatty acids in neutrophils plos.org. This binding can influence the structural properties of calprotectin and may play a role in fatty acid uptake and eicosanoid metabolism plos.org. While the binding of this compound specifically to calprotectin is not explicitly mentioned in the provided snippets, the capacity of this protein to bind various fatty acids suggests it could potentially interact with this compound.
Other proteins that have been shown to bind arachidonic acid include 14-3-3zeta, an interaction that can affect the binding of 14-3-3zeta to other proteins and influence cellular processes like apoptosis nih.gov. Additionally, the enzyme 5-lipoxygenase (5-LO), involved in arachidonic acid metabolism, interacts with 5-lipoxygenase activating protein (FLAP), which acts as a scaffolding protein presenting arachidonic acid to 5-LO plos.org. These examples highlight the specific protein-fatty acid interactions that are critical for regulating metabolic pathways.
While direct studies specifically identifying and characterizing proteins that bind this compound (C20:0) are less prominent in the provided information compared to arachidonic acid (C20:4), the methodologies used for studying arachidonic acid-binding proteins, such as using labeled fatty acids and pull-down assays, can be applied to investigate this compound interactions. The identification of proteins that bind this compound would provide valuable insights into its cellular fate and functions beyond being solely a metabolic intermediate.
Protein-Protein Interaction Networks Governing this compound Metabolic Pathways
Cellular metabolic pathways are not isolated linear sequences of reactions but rather interconnected networks involving numerous enzymes and regulatory proteins that interact with each other. Understanding the protein-protein interaction (PPI) networks governing this compound metabolism provides a systems-level view of how these pathways are coordinated and regulated.
While the provided search results focus heavily on the protein interaction networks related to arachidonic acid metabolism, given the close relationship between this compound (20:0) and arachidonic acid (20:4) as fatty acids of the same chain length, insights from arachidonic acid PPI networks can be informative. Arachidonic acid metabolism involves enzymes from the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways, which produce various bioactive eicosanoids nih.govahajournals.orgnih.gov. PPI networks have been constructed to illustrate the interactions between key enzymes in these pathways and their interacting partners nih.govnih.govmdpi.com.
These networks reveal complex relationships, including direct physical interactions between enzymes and scaffolding proteins, as well as functional associations that influence enzyme activity and metabolic flux plos.orgnih.gov. For example, in arachidonic acid metabolism, FLAP interacts with 5-LO, facilitating its activity plos.org. PPI analysis in the context of esophageal diseases identified a network of key enzymes in arachidonic acid metabolism and their interacting proteins, highlighting potential points of cross-talk and regulation nih.govnih.gov. Proteins like RELA (NF-kB) were found to interact with enzymes like PLA2G4A and ALOX5, linking inflammation signaling to arachidonic acid metabolism nih.gov.
Although specific PPI networks solely focused on this compound (20:0) metabolism are not detailed in the provided information, the enzymes involved in this compound metabolism, such as ACSL isoforms, ELOVL enzymes, and beta-oxidation enzymes, are likely to participate in complex protein interaction networks within the cell. For instance, ELOVL enzymes are thought to form multimeric complexes in the endoplasmic reticulum, suggesting direct protein-protein interactions are involved in the elongation process nih.gov. Studies on ELOVL1 suggest a potential interaction and regulation by CERS2 (ceramide synthase 2) in the context of sphingolipid synthesis, highlighting the interconnectedness of fatty acid elongation with other lipid metabolic pathways pnas.orgnih.gov.
Genomic, Transcriptomic, and Proteomic Approaches in Arachidate Research
Gene Expression Profiling of Enzymes and Transporters Involved in Arachidate Homeostasis
Gene expression profiling, particularly transcriptomics, allows for the systematic study of mRNA levels of enzymes and transporters crucial for the synthesis, metabolism, and transport of this compound. This provides a snapshot of the cellular machinery involved in regulating this compound availability and its downstream signaling molecules, such as eicosanoids.
Studies have investigated the gene expression of enzymes involved in arachidonic acid metabolism, including those in the cytochrome P450 (CYP450) pathway. Research in mice fed a high-fat diet (HFD) showed marked changes in the hepatic expression of genes related to arachidonic acid metabolism. Specifically, mRNA levels of cytosolic phospholipase A2 (Pla2g) and Alox5, key enzymes in the LTB4 synthesis pathway, were found to be higher in the livers of HFD mice compared to those on a chow diet. researchgate.net This aligns with findings demonstrating increased hepatic expression of genes associated with eicosanoid synthesis in diet- and genetic non-alcoholic fatty liver disease (NAFLD) mouse models. researchgate.net
Furthermore, gene expression analysis has been applied to study fatty acid transporters. In the porcine endometrium, the expression profiles of fatty acid transporters, including CD36 and SLC27A genes, were examined during different reproductive stages. mdpi.com Arachidonic acid was shown to increase the transcript abundance of SLC27A4. mdpi.com It also stimulated the expression of ACOX1 and CPT1A mRNA. mdpi.com
Another study investigating the antagonist effect of arachidonic acid on GLUT4 gene expression highlighted the influence of fatty acids on the expression of genes related to glucose and lipid metabolism. mdpi.com This research found dysregulation of GLUT4 and LXR-α in visceral adipose tissue of morbidly obese subjects and identified a specific fatty acid profile in these individuals. mdpi.com Arachidonic acid was found to act as a PPAR-γ2 agonist, activating the expression of GLUT4 in a cell line. mdpi.com
The expression of genes related to fatty acid transport and metabolism has also been quantified in rodent models, showing age- and genotype-dependent changes in fatty acid ratios, including the arachidonic acid:docosahexaenoic acid ratio. vu.edu.au Genes responsible for fatty acid transport across the membrane in the intestine include Slc27a1, Slc27a2, and Slc27a4, while Got2 and Cd36 are involved in intracellular transport. vu.edu.au
Transcriptomic profiling in lung cancer cells with knockout of the AGR2 gene revealed significant changes in transcripts associated with arachidonic acid metabolism, with several genes in this pathway being downregulated. researchgate.net This suggests a role for AGR2 in the arachidonic acid metabolic pathway. researchgate.net
Table 1: Examples of Genes Involved in this compound/Arachidonic Acid Metabolism and Transport and Their Expression Changes
| Gene | Function | Observed Change (Context) | Source |
| Pla2g | Involved in the release of arachidonic acid from phospholipids (B1166683) | Higher mRNA levels in livers of HFD mice | researchgate.net |
| Alox5 | Involved in LTB4 synthesis pathway | Higher mRNA levels in livers of HFD mice | researchgate.net |
| SLC27A4 | Fatty acid transporter | Increased transcript abundance in porcine endometrium upon arachidonic acid treatment | mdpi.com |
| ACOX1 | Involved in fatty acid oxidation | Stimulated mRNA expression in porcine endometrium upon arachidonic acid treatment | mdpi.com |
| CPT1A | Involved in fatty acid oxidation | Stimulated mRNA expression in porcine endometrium upon arachidonic acid treatment | mdpi.com |
| GLUT4 | Glucose transporter | Dysregulated in visceral adipose tissue of morbidly obese subjects; activated by AA via PPAR-γ2 | mdpi.com |
| LXR-α | Nuclear receptor involved in lipid metabolism | Dysregulated in visceral adipose tissue of morbidly obese subjects | mdpi.com |
| AGR2 | Protein potentially involved in arachidonic acid metabolism | Downregulation associated with changes in arachidonic acid metabolism genes in cancer cells | researchgate.net |
| Slc27a1 | Fatty acid transporter (intestinal) | Involved in fatty acid transport across the membrane | vu.edu.au |
| Slc27a2 | Fatty acid transporter (intestinal) | Involved in fatty acid transport across the membrane | vu.edu.au |
| Cd36 | Fatty acid translocase/transporter (intestinal) | Involved in fatty acid transport across the membrane and increased in pregnant gilts endometrium | vu.edu.au, mdpi.com |
| Got2 | Intracellular fatty acid transporter (intestinal) | Involved in intracellular fatty acid transport | vu.edu.au |
| CYP4A | Involved in arachidonic acid metabolism (hydroxylation) | Upregulated in liver of high-fat diet type II diabetic mice model | nih.gov |
| cyp1a2 | Arachidonic acid- and drug-metabolizing CYP450 | Significantly reduced mRNA levels in livers of diabetic mice | nih.gov |
| cyp4a12 | Arachidonic acid- and drug-metabolizing CYP450 | Significantly reduced mRNA levels in livers of diabetic mice | nih.gov |
Genetic Perturbation Studies (e.g., Knockout/Knockdown Models) to Elucidate this compound Pathway Functions
Genetic perturbation techniques, such as gene knockout and knockdown, are invaluable tools for dissecting the functional roles of specific genes within the this compound metabolic network and associated pathways.
Gene knockout involves the complete deactivation or removal of a target gene, often using techniques like CRISPR gene editing. geneticeducation.co.inhuabio.com Gene knockdown, on the other hand, reduces the expression of a target gene, typically at the mRNA level, using methods like RNA interference (RNAi). geneticeducation.co.inhuabio.com These approaches allow researchers to observe the phenotypic consequences of reduced or absent protein function, thereby inferring the gene's role in this compound homeostasis and signaling.
Studies using knockout or RNA interference of specific genes in Caenorhabditis elegans, such as members of the CYP-35A gene family, have provided insights into the regulation of fatty acids, including arachidonic acid, and endocannabinoids. frontiersin.org For instance, mutants in cyp-35A1 and cyp-35A5 showed significant increases in arachidonic acid levels. frontiersin.org This supports a prominent role for CYPs in controlling signaling lipid synthesis, with their metabolic products potentially serving as secondary messengers. frontiersin.org
Genetic knockdown of protein tyrosine phosphatase delta (PTPRD) has been used to study its role in metabolic liver disease and its association with hepatic glucose/lipid signaling and peroxisome function. bmj.com This research established PTPRD as a negative regulator of STAT3 signaling in the liver, impacting peroxisomal fatty acid metabolism. bmj.com
It is important to note that differences in observed phenotypes between knockout and knockdown models can occur due to mechanisms like genetic compensation, where the absence of a gene product in knockout models triggers compensatory changes not seen with partial reduction in knockdown models. nih.govresearchgate.net Therefore, using orthogonal validation with both knockout and knockdown approaches can strengthen research findings. technologynetworks.com
Systems Biology and Computational Modeling of this compound Metabolic Networks
Systems biology and computational modeling approaches are increasingly used to integrate diverse 'omic' data and build predictive models of complex biological networks, including those involving this compound metabolism. These models can simulate the dynamic behavior of the network, predict the effects of perturbations, and help identify key regulatory nodes.
Computational models of the arachidonic acid metabolic network have been developed to understand flux through different branches of the network and the effects of enzyme inhibition. ebi.ac.ukplos.org These models, often based on ordinary differential equations (ODEs), describe enzymatic reactions and feedback loops, with parameters derived from experimental data and literature. plos.orgebi.ac.uk Such models can be used to investigate the pharmacological effectiveness of drugs targeting the AA metabolic network. ebi.ac.ukplos.org
A dynamic metabolic model describing the metabolism of arachidonic acid, consisting of numerous metabolites and reactions, has been used as a test case for evaluating network inference algorithms. nih.gov This highlights the complexity of the arachidonic acid metabolic network and the need for computational tools to analyze the relationships between metabolites. nih.gov
Constraint-based models are traditionally used to analyze metabolic networks and can be incorporated into broader systems biology frameworks. nsf.govplos.org These models leverage knowledge of reaction stoichiometry to define network architecture and can predict flux distributions. nsf.gov Approaches like Flux-Sum Coupling Analysis (FSCA) can be used to study the interdependencies between metabolite concentrations within metabolic models. plos.org
An adaptable in silico ensemble model of the arachidonic acid cascade has been developed using an ensemble modeling strategy. rsc.org This approach allows for the visualization of plausible and thermodynamically feasible predictions, overcoming limitations of fixed-parameter modeling. rsc.org These models can be tailored to represent different cell types and integrated with experimental data to gain a greater understanding of complex biological networks like the arachidonic acid cascade. rsc.org
Computational modeling in systems biology provides methods to understand the functional roles of cellular networks, ranging from static models of network topology to dynamical and stochastic simulations. nih.gov These approaches are valuable for studying metabolic networks and their regulation. nih.gov
Table 2: Examples of Computational Modeling Approaches in this compound Research
| Approach | Description | Application in this compound Research | Source |
| Ordinary Differential Equation (ODE) Models | Mathematical models describing the rate of change of molecular species over time. | Simulating the dynamics of the arachidonic acid metabolic network, investigating flux, and predicting effects of inhibitors. | ebi.ac.ukplos.orgebi.ac.uk |
| Dynamic Metabolic Models | Models representing metabolic pathways with dynamic behavior. | Used as test cases for network inference algorithms; describing arachidonic acid metabolism with numerous metabolites and reactions. | nih.gov |
| Constraint-Based Modeling | Analyzes metabolic networks based on stoichiometry, often assuming steady-state. | Used for analyzing metabolic networks, including those involving fatty acids; can be integrated into hybrid models. | nsf.govplos.org |
| Flux-Sum Coupling Analysis (FSCA) | Constraint-based approach to study interdependencies between metabolite concentrations. | Applied to metabolic models to classify relationships between metabolite pairs. | plos.org |
| Ensemble Modeling | Developing multiple models to represent a biological system, providing a range of plausible predictions. | Used to create adaptable in silico models of the arachidonic acid cascade, overcoming limitations of fixed-parameter models. | rsc.org |
| Network Inference Algorithms | Computational methods to reconstruct biological networks from data. | Evaluated using data generated from a dynamic model of arachidonic acid metabolism to infer metabolite-metabolite association networks. | nih.gov |
Emerging Research Directions and Unexplored Avenues for Arachidate Studies
Development of Novel Probes and Imaging Techniques for In Situ Arachidate Localization
Understanding the precise location and dynamics of this compound within cells and tissues is crucial for elucidating its biological functions. Novel probes and advanced imaging techniques are being developed to achieve in situ localization. For instance, fluorescently labeled fatty acids, such as BODIPY-labeled arachidonic acid (BD-AA), have been utilized to track lipid distribution and protein modifications in response to oxidative stress using fluorescence microscopy and flow cytometry. nih.govmdpi.com While much of the work with fluorescent probes has focused on polyunsaturated fatty acids like arachidonic acid due to their reactivity, similar strategies employing stable this compound analogs with fluorescent or other detectable tags are a promising avenue for future research.
Click chemistry, utilizing alkyne and azide (B81097) analogs of natural compounds, represents another powerful tool for studying fatty acid metabolism and interactions. nih.gov Alkyne-tagged arachidonic acid (AA-alk) has been explored as a sensitive probe to study cellular AA metabolism. nih.gov Adapting this approach to create alkyne-tagged arachidic acid could enable researchers to track its incorporation into complex lipids and its distribution within cellular compartments using click chemistry coupled with imaging or mass spectrometry.
Furthermore, magnetic resonance molecular imaging (MRI) has been used with targeted contrast agents to visualize biological processes involving fatty acid metabolites. For example, a platelet-specific MRI contrast agent targeting activated platelets was used to image thrombosis induced by arachidonic acid in a mouse model. ahajournals.org The development of similar targeted probes with specificity for this compound-containing lipids or proteins interacting with this compound could provide non-invasive methods for studying its role in various physiological and pathological conditions. Research has also explored caged lipids that can be specifically localized to certain cellular membranes (e.g., plasma membrane) and then photoreleased to study the effects of localized fatty acids like arachidonic acid on cellular signaling, such as calcium transients. researchgate.net This technique could be adapted to study the localized effects of this compound.
Advanced Computational and Structural Biology Approaches for this compound-Related Enzymes
Computational and structural biology techniques are becoming increasingly valuable for understanding the interactions of fatty acids like this compound with enzymes involved in their metabolism and transport. Molecular dynamics (MD) simulations have been employed to investigate the behavior of arachidonic acid in complex with cyclooxygenase (COX) enzymes, providing insights into substrate conformation and positioning within the active site. nih.govacs.org These studies can reveal how fatty acids enter the active site and interact with surrounding residues. biorxiv.org Applying similar MD simulations and computational docking studies to enzymes that interact with saturated fatty acids, such as elongases or lipases involved in this compound metabolism, could elucidate the structural basis of their specificity and activity.
Structural modeling, including techniques like AlphaFold, is providing new insights into the structures of enzymes involved in lipid metabolism, such as human 5-lipoxygenase (5-LOX), an enzyme that metabolizes arachidonic acid. acs.org Combining predicted or experimentally determined protein structures with computational methods allows for the study of substrate binding pockets and the identification of potential channels for fatty acid transport within the enzyme. acs.org These approaches can be used to study enzymes that process arachidic acid, helping to understand how its saturated structure influences enzyme interaction compared to unsaturated fatty acids.
Computational approaches are also being used to predict multi-enzyme inhibition within complex metabolic networks, such as the arachidonic acid metabolic network. tandfonline.com Extending these network-based analyses to include enzymes involved in the synthesis, elongation, and incorporation of saturated fatty acids like arachidic acid could provide a more holistic understanding of how different fatty acid pathways are interconnected and regulated.
Interplay of this compound with Other Saturated and Unsaturated Fatty Acids in Complex Biological Systems
The biological effects of fatty acids are not isolated but often depend on their interplay with other lipids within complex cellular environments. This compound exists alongside a variety of other saturated and unsaturated fatty acids in cell membranes and lipid droplets. nih.govmdpi.com Research is exploring how the balance and interaction between different fatty acids, particularly saturated and polyunsaturated ones, influence cellular processes.
Studies have shown that different fatty acids can compete for binding to enzymes like cyclooxygenases, influencing the metabolism of substrates like arachidonic acid. nih.gov Saturated or monounsaturated fatty acids can differentially regulate COX-1 and COX-2 activity by binding to allosteric or catalytic sites. nih.gov Investigating how this compound specifically interacts with these and other lipid-metabolizing enzymes in the presence of varying concentrations of other saturated and unsaturated fatty acids is an important area of research.
Unexplored Mechanistic Roles of this compound in Fundamental Cellular Processes Beyond Membrane Structure
While this compound is a component of cell membranes and contributes to their structure and fluidity nih.govnih.govresearchgate.net, emerging research suggests it may have more active mechanistic roles in fundamental cellular processes. Fatty acids, including saturated ones, are increasingly recognized as signaling molecules that can bind to specific receptors and influence cellular responses. nih.gov
Arachidonic acid and its metabolites are known to regulate a wide variety of physiological and pathological processes, including inflammation and immune responses. researchgate.net While this compound itself is not a direct precursor to eicosanoids like arachidonic acid nih.govresearchgate.net, its presence and metabolism within the cell could indirectly influence these pathways or participate in other signaling cascades. For example, changes in membrane lipid composition due to the incorporation of saturated fatty acids can affect the activity of membrane-bound proteins involved in signaling. nih.govnih.gov
Furthermore, fatty acids have been implicated in processes like mechanotransduction, where cells sense and respond to mechanical forces. Arachidonic acid has been suggested to function as an intermediate in transducing mechanical pressures in renin cells, influencing gene expression and renin release. researchgate.netmdpi.com Exploring whether this compound plays a similar or distinct role in mechanosensing and signal transduction in various cell types is an unexplored avenue.
Recent work has also linked polyunsaturated fatty acids, including arachidonic acid, to the induction of ferroptosis, a form of iron-dependent cell death. mdpi.comacs.org Investigating whether saturated fatty acids like this compound play any role, either protective or sensitizing, in ferroptosis or other forms of regulated cell death is another potential area of research.
Q & A
Q. What integrative frameworks reconcile conflicting hypotheses about this compound’s role in inflammatory signaling pathways?
- Methodological Answer : Systems biology approaches combine transcriptomics (RNA-seq of treated macrophages) and lipidomics (LC-MS profiling). Bayesian network analysis identifies co-regulated pathways (e.g., COX-2/PGE2). In vitro knockout models (CRISPR-Cas9 for FABP4 or PPARγ) test mechanistic links. Contradictions are resolved by stratifying data based on cell type-specific lipid handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
